Cas no 925890-60-4 (4-iodo-7-methoxyQuinoline)

4-Iodo-7-methoxyquinoline is a halogenated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. The compound features an iodine substituent at the 4-position and a methoxy group at the 7-position, enhancing its reactivity in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. Its electron-rich quinoline core and halogenated structure make it a valuable intermediate for constructing complex heterocyclic frameworks. The methoxy group further contributes to its stability and solubility in organic solvents, facilitating purification and handling. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including potential antimicrobial or anticancer agents. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
4-iodo-7-methoxyQuinoline structure
4-iodo-7-methoxyQuinoline structure
Product Name:4-iodo-7-methoxyQuinoline
CAS No:925890-60-4
MF:C10H8INO
MW:285.081094741821
CID:2124257
PubChem ID:17750651
Update Time:2025-06-26

4-iodo-7-methoxyQuinoline Chemical and Physical Properties

Names and Identifiers

    • 4-iodo-7-methoxyQuinoline
    • 925890-60-4
    • AT14804
    • OOXLIOJMOVJOCN-UHFFFAOYSA-N
    • SCHEMBL3842625
    • DA-00759
    • Inchi: 1S/C10H8INO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
    • InChI Key: OOXLIOJMOVJOCN-UHFFFAOYSA-N
    • SMILES: IC1C=CN=C2C=C(C=CC2=1)OC

Computed Properties

  • Exact Mass: 284.96506g/mol
  • Monoisotopic Mass: 284.96506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 22.1Ų

4-iodo-7-methoxyQuinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1679672-5g
4-Iodo-7-methoxyquinoline
925890-60-4 98%
5g
¥16380.00 2024-04-25

Additional information on 4-iodo-7-methoxyQuinoline

Exploring the Potential of 4-iodo-7-methoxyQuinoline (CAS No. 925890-60-4) in Modern Pharmaceutical Research

In the realm of organic chemistry and drug discovery, 4-iodo-7-methoxyQuinoline (CAS No. 925890-60-4) has emerged as a compound of significant interest. This quinoline derivative is characterized by its unique molecular structure, featuring an iodine substituent at the 4-position and a methoxy group at the 7-position. Researchers are increasingly drawn to this compound due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The growing demand for heterocyclic compounds like 4-iodo-7-methoxyQuinoline is driven by their versatility in pharmaceutical synthesis. Recent studies have highlighted the importance of iodinated quinoline derivatives in targeting specific biological pathways, making them valuable tools in drug design. With the rise of personalized medicine and targeted therapies, compounds such as 925890-60-4 are gaining attention for their potential to address unmet medical needs.

One of the most searched questions in the field is: "What are the applications of 4-iodo-7-methoxyQuinoline in drug discovery?" This reflects the curiosity of researchers and industry professionals about its role in developing new treatments. The compound's structural features make it a promising candidate for modulating protein-protein interactions and enzyme inhibition, which are critical mechanisms in treating various diseases.

Another trending topic is the synthetic routes for 4-iodo-7-methoxyQuinoline. Organic chemists are exploring efficient and scalable methods to produce this compound, with a focus on green chemistry principles. The optimization of synthesis protocols for CAS No. 925890-60-4 is a hot area of research, as it can significantly impact the cost-effectiveness and sustainability of pharmaceutical production.

The compound's potential in anticancer research is also a subject of intense investigation. Preliminary studies suggest that 4-iodo-7-methoxyQuinoline may exhibit activity against certain cancer cell lines, sparking interest in its mechanism of action. Researchers are particularly keen on understanding how the iodine and methoxy functional groups contribute to its biological activity, which could lead to the development of more potent analogs.

In the context of central nervous system (CNS) drug development, 925890-60-4 has shown promise due to its ability to cross the blood-brain barrier. This property makes it a valuable scaffold for designing drugs targeting neurological disorders, a field where current treatment options are often limited. The search for new CNS-active compounds has put 4-iodo-7-methoxyQuinoline on the radar of many research teams.

From a commercial perspective, the availability of high-purity 4-iodo-7-methoxyQuinoline is crucial for research and development activities. Suppliers and manufacturers are responding to this demand by offering the compound in various quantities and purity grades, catering to both academic and industrial needs. The global market for specialty chemicals like this is expected to grow, driven by advancements in pharmaceutical research.

Quality control and analytical characterization of CAS No. 925890-60-4 are other areas receiving attention. Techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to ensure the compound's identity and purity. These analytical methods are essential for maintaining the integrity of research involving iodinated quinoline derivatives.

Looking ahead, the future of 4-iodo-7-methoxyQuinoline research appears bright. With ongoing studies exploring its diverse applications and mechanisms of action, this compound is poised to contribute significantly to the advancement of medicinal chemistry. Its unique structural features and potential biological activities make it a compelling subject for further investigation in the quest for innovative therapeutic solutions.

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